molecular formula C38H78NO10P B15088544 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt CAS No. 1373168-73-0

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Cat. No.: B15088544
CAS No.: 1373168-73-0
M. Wt: 740.0 g/mol
InChI Key: KSVUSCAQEBSOIJ-ODZMYOIVSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound commonly used in biochemical and biophysical research. It is known for its ability to form classical lipid bilayers, which are essential for studying membrane dynamics and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ammonium hydroxide to form the ammonium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes, often utilizing automated systems to maintain consistency and efficiency. The final product is purified through techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphatidylglycerol peroxides, while substitution reactions can yield various phosphatidylglycerol derivatives .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:

    Chemistry: It is used to study lipid bilayer formation and membrane dynamics.

    Biology: It serves as a model compound for studying cell membrane interactions and lipid-protein interactions.

    Medicine: It is used in the development of liposomal drug delivery systems and as a component in pulmonary surfactants.

    Industry: It is employed in the formulation of cosmetics and pharmaceuticals

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane-associated processes. The pathways involved include lipid-lipid interactions and lipid-protein interactions, which are crucial for maintaining membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (palmitic acid) and its ability to form stable bilayers at various temperatures. This makes it particularly useful for studying membrane dynamics and interactions under different conditions .

Properties

CAS No.

1373168-73-0

Molecular Formula

C38H78NO10P

Molecular Weight

740.0 g/mol

IUPAC Name

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3/t35?,36-;/m1./s1

InChI Key

KSVUSCAQEBSOIJ-ODZMYOIVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Origin of Product

United States

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